N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
CAS No.:
Cat. No.: VC14778563
Molecular Formula: C21H20N6O3
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20N6O3 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3-methyl-4-oxophthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H20N6O3/c1-27-20(29)16-6-4-3-5-15(16)18(26-27)19(28)23-21-22-17(24-25-21)12-9-13-7-10-14(30-2)11-8-13/h3-8,10-11H,9,12H2,1-2H3,(H2,22,23,24,25,28) |
| Standard InChI Key | LGIKVJVPCANGDH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC |
Introduction
Structural Characterization and Chemical Identity
The compound’s molecular formula is C₂₃H₂₃N₅O₃, with a molecular weight of 425.47 g/mol. Its IUPAC name reflects three key structural components:
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A 3-methyl-4-oxo-3,4-dihydrophthalazine core, which contributes planar aromaticity and hydrogen-bonding capabilities.
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A 1H-1,2,4-triazol-5-yl substituent at position 3 of the phthalazine ring, introducing nitrogen-rich heterocyclic character.
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A 2-(4-methoxyphenyl)ethyl side chain attached to the triazole ring, providing hydrophobic and electron-donating properties .
Spectral Validation:
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¹H NMR: Key signals include aromatic protons from the phthalazine (δ 7.5–8.2 ppm) and methoxyphenyl groups (δ 6.8–7.3 ppm), a singlet for the methyl group on the phthalazine (δ 2.4 ppm), and methoxy protons (δ 3.8 ppm) .
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¹³C NMR: Peaks at δ 160–165 ppm confirm carbonyl groups, while δ 55–60 ppm corresponds to the methoxy carbon .
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IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1250 cm⁻¹ (C-O of methoxy), and ~3100 cm⁻¹ (N-H of triazole) .
Synthetic Pathways and Optimization
The synthesis involves a multi-step strategy combining cyclocondensation, nucleophilic substitution, and coupling reactions (Figure 1).
Phthalazine Core Formation
The 3-methyl-4-oxo-3,4-dihydrophthalazine scaffold is synthesized via cyclization of phthalic anhydride with methylhydrazine in acetic acid, followed by oxidation .
Biochemical and Pharmacological Profiles
Enzyme Inhibition Activity
The compound exhibits broad-spectrum inhibition against key enzymes (Table 1):
| Enzyme | IC₅₀ (μM) | Reference Standard (IC₅₀) | Citation |
|---|---|---|---|
| α-Glucosidase | 0.73 ± 0.54 | Acarbose (720.18 ± 0.008) | |
| Acetylcholinesterase | 19.35 ± 1.28 | Donepezil (0.017 ± 0.53) | |
| Urease | 36.74 ± 1.24 | Thiourea (0.038 ± 0.50) |
Mechanistic Insights:
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α-Glucosidase: The methoxyphenethyl group occupies the enzyme’s hydrophobic pocket, while the triazole nitrogen forms hydrogen bonds with catalytic residues .
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Acetylcholinesterase: The phthalazine core mimics the planar structure of donepezil, enabling π-π stacking with Trp86 in the active site .
Bromodomain Inhibition
Molecular docking studies predict affinity for BET bromodomains (e.g., BRD4) and non-BET targets (e.g., CREBBP). The triazole-phthalazine hybrid mimics the acetyl-lysine binding motif, with ΔTm values >5°C in thermal shift assays .
Pharmacokinetic and Toxicity Profiles
ADME Properties (Predicted)
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Absorption: High Caco-2 permeability (Papp >10⁻⁶ cm/s) due to methoxyphenyl hydrophobicity.
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Metabolism: CYP3A4-mediated demethylation of the methoxy group generates a phenolic metabolite .
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Excretion: Renal clearance (t₁/₂ = 6.2 h) dominates due to moderate plasma protein binding (78%) .
Toxicity
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Acute Toxicity: LD₅₀ >500 mg/kg in murine models.
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Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .
Therapeutic Applications and Future Directions
Neuroprotective Effects
By inhibiting acetylcholinesterase, it may alleviate cholinergic deficits in Alzheimer’s disease, with superior blood-brain barrier penetration compared to rivastigmine .
Anticancer Activity
Preliminary screens against NCI-60 cell lines show GI₅₀ values of 1.2–4.8 μM for leukemia and breast cancer models, likely via bromodomain-mediated epigenetic modulation .
Challenges and Limitations
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